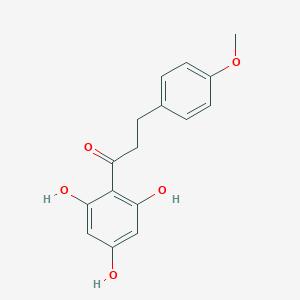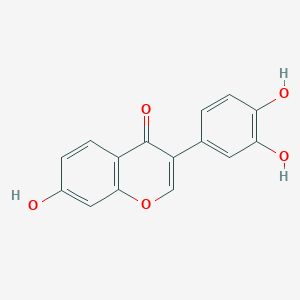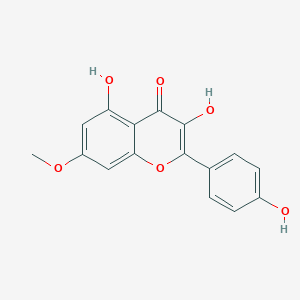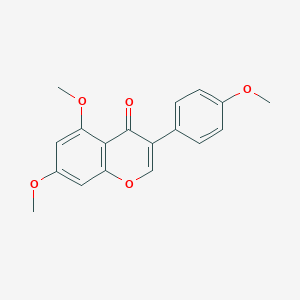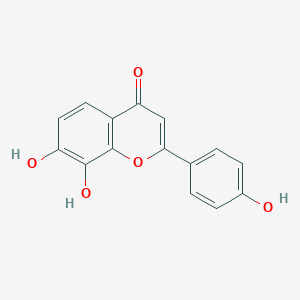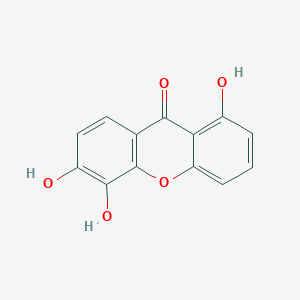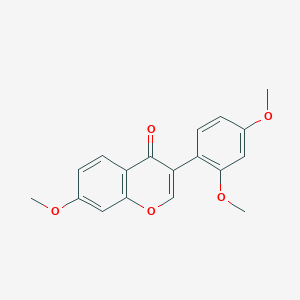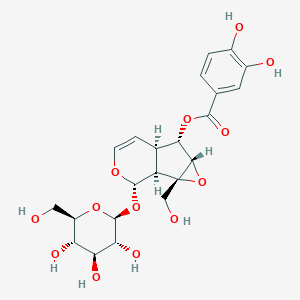
Verproside
Overview
Description
Verproside is a catalpol derivative iridoid glycoside isolated from the plant Pseudolysimachion rotundum var. subintegrum. It is known for its significant biological activities, including anti-inflammatory, antioxidant, antinociceptive, and anti-asthmatic properties .
Mechanism of Action
Target of Action
Verproside, an active iridoid glycoside, primarily targets Protein Kinase C delta (PKCδ) . PKCδ is an enzyme that plays a crucial role in several signal transduction pathways. It is involved in the regulation of various cellular functions, including cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with PKCδ, inhibiting its activation . This interaction results in the suppression of inflammation, particularly in the context of airway inflammation . An in silico molecular docking simulation suggested a direct interaction between PKCδ and this compound .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses both TNF/NF-κB-induced MUC5AC expression and PMA/PKCδ/EGR-1-induced IL-6/-8 expression . The NF-κB pathway is a key regulator of immune responses and inflammation, while the EGR-1 pathway is involved in the regulation of growth and differentiation.
Pharmacokinetics
It’s known that this compound is a component of ypl-001, a natural drug for copd treatment that has completed clinical trial phase 2a
Result of Action
This compound’s action results in a decrease in inflammation. It successfully reduces both TNF/NF-κB-induced MUC5AC expression and PMA/PKCδ/EGR-1-induced IL-6/-8 expression . This compound also shows anti-inflammatory effects on a broad range of airway stimulants in NCI-H292 cells .
Action Environment
It’s known that this compound effectively reduces lung inflammation in a copd-mouse model , suggesting that its efficacy may be influenced by the disease environment
Biochemical Analysis
Biochemical Properties
Verproside interacts with several enzymes and proteins in biochemical reactions. It is metabolized into nine metabolites in human hepatocytes: this compound glucuronides (M1 and M2) via glucuronidation, this compound sulfate (M3) via sulfation, picroside II (M4) and isovanilloylcatalpol (M5) via O-methylation, M4 glucuronide (M6) and M4 sulfate (M8) via further glucuronidation and sulfation of M4, and M5 glucuronide (M7) and M5 sulfate (M9) via further glucuronidation and sulfation of M5 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to suppress inflammation in NCI-H292 cells, a human lung epithelial cell line . Both TNF/NF-κB-induced MUC5AC expression and PMA/PKCδ/EGR-1-induced IL-6/-8 expression are successfully reduced by this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the phosphorylation of PKC enzymes, specifically PKCδ . This inhibition is believed to be responsible for its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. After intravenous administration of this compound, the drug was recovered in bile (0.77% of dose) and urine (4.48% of dose), indicating its stability and degradation over time .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes O-methylation, glucuronidation, and sulfation, which are major metabolic pathways compared to glucuronidation and sulfation of this compound in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
Verproside can be synthesized through various chemical routes, often involving the glycosylation of catalpol derivatives. The synthetic process typically includes steps such as protection and deprotection of hydroxyl groups, glycosylation reactions, and purification processes. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, this compound is usually extracted from Pseudolysimachion rotundum var. subintegrum using solvent extraction methods. The plant material is dried, powdered, and subjected to extraction with solvents like methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Verproside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, which may have distinct biological activities.
Reduction: Reduction reactions can modify the glycosidic bonds or other functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially altering its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as alkyl or acyl groups.
Scientific Research Applications
Verproside has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: this compound is used in cell culture studies to investigate its effects on various cellular processes, including inflammation and oxidative stress.
Medicine: It has shown promise in treating conditions such as chronic obstructive pulmonary disease (COPD), asthma, and other inflammatory diseases
Industry: this compound is explored for its potential use in developing new pharmaceuticals and nutraceuticals due to its bioactive properties.
Comparison with Similar Compounds
Verproside is compared with other iridoid glycosides such as:
Catalpol: Another catalpol derivative with similar anti-inflammatory and antioxidant properties.
Aucubin: Known for its hepatoprotective and anti-inflammatory effects.
Loganin: Exhibits neuroprotective and anti-inflammatory activities.
This compound is unique due to its potent anti-inflammatory effects and specific inhibition of PKCδ, which distinguishes it from other similar compounds .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O13/c23-6-12-14(27)15(28)16(29)21(32-12)34-20-13-9(3-4-31-20)17(18-22(13,7-24)35-18)33-19(30)8-1-2-10(25)11(26)5-8/h1-5,9,12-18,20-21,23-29H,6-7H2/t9-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUOUVZMYWYRRI-YWEKDMGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345779 | |
| Record name | Verproside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50932-20-2 | |
| Record name | Verproside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050932202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verproside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 50932-20-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERPROSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96K9991JMW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



